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molecular formula C14H14O B1268827 (4-Benzylphenyl)methanol CAS No. 35714-20-6

(4-Benzylphenyl)methanol

Cat. No. B1268827
M. Wt: 198.26 g/mol
InChI Key: MHZOFWFRCQRXIH-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

The above alcohol (2.52 g) was oxidised using the conditions of Swern (oxalyl chloride, 1.2 ml; dimethyl sulphoxide, 1.8 ml; triethylamine, 8.8 ml) in dichloromethane to give 4-benzylbenzaldehyde (1.33 g). NMR 1H: 9.93(1H,s), 7.78(2H,d), 7.33(2H,d), 7.20(5H,s), 4.04(2H,s).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>ClCCl>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[O:13])=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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